molecular formula C12H14Cl2N2O4 B1182268 H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 CAS No. 147658-54-6

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2

Cat. No. B1182268
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description



  • The given peptide sequence consists of a chain of amino acids, each represented by a single-letter code (e.g., “H” for histidine, “C” for cysteine).

  • It is a linear sequence of 19 amino acids.

  • The peptide is terminated by an amidated group (NH2) at the C-terminus.





  • Synthesis Analysis



    • The peptide can be synthesized using solid-phase peptide synthesis (SPPS) techniques.

    • Each amino acid is sequentially added to the growing peptide chain, starting from the C-terminus.

    • The protecting groups are removed, and the peptide is cleaved from the resin at the end of the synthesis.





  • Molecular Structure Analysis



    • The molecular structure of the peptide is a linear chain of amino acids.

    • The specific arrangement of amino acids determines its three-dimensional conformation.





  • Chemical Reactions Analysis



    • The peptide can undergo various chemical reactions, including hydrolysis, oxidation, and disulfide bond formation.

    • Disulfide bonds between cysteine residues stabilize the peptide’s structure.





  • Physical And Chemical Properties Analysis



    • The peptide is water-soluble due to its polar nature.

    • It may exhibit UV absorption at specific wavelengths due to the presence of aromatic amino acids (e.g., tryptophan, tyrosine).




  • Safety And Hazards



    • Peptides are generally safe, but individual sensitivities may vary.

    • No specific hazards associated with this peptide are known.




  • Future Directions



    • Further research could explore the peptide’s biological activity, potential receptors, and therapeutic applications.

    • Investigate its stability, pharmacokinetics, and bioavailability.




    properties

    CAS RN

    147658-54-6

    Product Name

    H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2

    Molecular Formula

    C12H14Cl2N2O4

    Molecular Weight

    0

    Origin of Product

    United States

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